![molecular formula C16H14F2N2O4 B5787590 N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)
N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as BDF 8634 and is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme that plays a crucial role in the regulation of intracellular signaling pathways, and inhibition of this enzyme has been shown to have a wide range of therapeutic benefits.
Mecanismo De Acción
BDF 8634 exerts its pharmacological effects by selectively inhibiting the enzyme N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea. This compound is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger molecule that plays a crucial role in the regulation of intracellular signaling pathways. Inhibition of this compound by BDF 8634 leads to an increase in intracellular cAMP levels, which in turn leads to the activation of downstream signaling pathways that result in the anti-inflammatory and immunomodulatory effects of BDF 8634.
Biochemical and Physiological Effects:
BDF 8634 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, and to promote the production of anti-inflammatory cytokines such as IL-10. BDF 8634 has also been shown to inhibit the activation of various immune cells such as T cells, B cells, and macrophages, leading to its immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDF 8634 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea, which makes it a useful tool for studying the role of this compound in various biological processes. Another advantage is its potent anti-inflammatory and immunomodulatory effects, which make it a useful tool for studying the mechanisms of inflammation and immune regulation. One of the limitations is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the study of BDF 8634. One of the directions is the development of more potent and selective N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea inhibitors based on the structure of BDF 8634. Another direction is the investigation of the potential therapeutic applications of BDF 8634 in various inflammatory and immune-mediated diseases. Additionally, the elucidation of the downstream signaling pathways activated by BDF 8634 could provide insights into the mechanisms of inflammation and immune regulation.
Métodos De Síntesis
The synthesis of BDF 8634 is a complex process that involves several steps. The initial step involves the reaction of 2-(difluoromethoxy)-5-methylphenylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base to form the intermediate product. The intermediate product is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product, BDF 8634. The overall yield of the synthesis process is approximately 60%.
Aplicaciones Científicas De Investigación
BDF 8634 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. BDF 8634 has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of various types of cancers.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(difluoromethoxy)-5-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O4/c1-9-2-4-12(24-15(17)18)11(6-9)20-16(21)19-10-3-5-13-14(7-10)23-8-22-13/h2-7,15H,8H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAJMGPNWBVLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

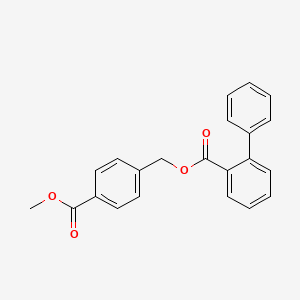
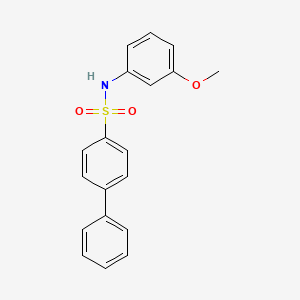
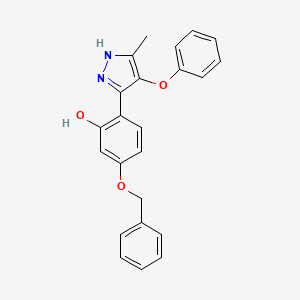
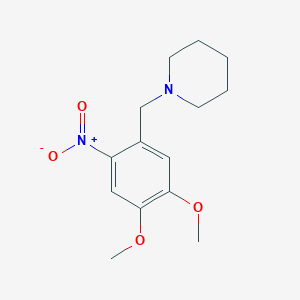
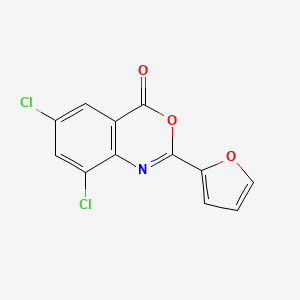
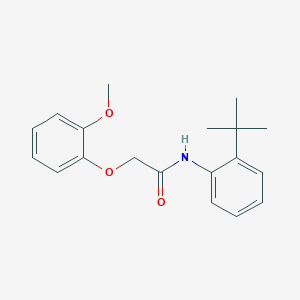
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5787575.png)


![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)